Cas no 2387569-40-4 ((1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol)

(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 6-Quinolinemethanol, 1,2,3,4-tetrahydro-α-methyl-, (αR)-
- (R)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol
- (1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
-
- Inchi: 1S/C11H15NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7-8,12-13H,2-3,6H2,1H3/t8-/m1/s1
- InChI Key: PVICIXINMHHRTA-MRVPVSSYSA-N
- SMILES: O[C@H](C)C1C=CC2=C(C=1)CCCN2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 1.8
- Topological Polar Surface Area: 32.299
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-1G |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 1g |
¥ 12,210.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-500mg |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 500mg |
¥8138.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-1.0g |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 1.0g |
¥12201.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-100.0mg |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 100.0mg |
¥3053.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-250mg |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 250mg |
¥4880.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-250MG |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 250MG |
¥ 4,884.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-5G |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 5g |
¥ 36,630.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-100MG |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 100MG |
¥ 3,055.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-250.0mg |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 250.0mg |
¥4880.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0295-500MG |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
2387569-40-4 | 95% | 500MG |
¥ 8,144.00 | 2023-03-30 |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol Related Literature
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
Additional information on (1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol
Compound Introduction: (1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol (CAS No. 2387569-40-4)
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol, with the CAS number 2387569-40-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its tetrahydroquinoline core and ethanol side chain, has garnered attention due to its potential applications in drug development and medicinal chemistry.
The structural motif of 1,2,3,4-tetrahydroquinoline is a well-known scaffold in pharmacology, often employed in the design of bioactive molecules due to its ability to interact with various biological targets. The presence of the ethanol group at the 1-position introduces a chiral center, making this compound a valuable candidate for stereoselective synthesis and enantioselective applications. The stereochemistry at the 1-position is denoted by the (R) configuration, which is critical for ensuring the biological activity and efficacy of derived drug candidates.
In recent years, there has been growing interest in tetrahydroquinoline derivatives as scaffolds for developing novel therapeutic agents. These derivatives have shown promise in various pharmacological contexts, including anti-inflammatory, anticancer, and antimicrobial applications. The specific arrangement of atoms in (1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol allows for diverse functionalization strategies, enabling chemists to tailor the molecule for specific biological activities.
One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The tetrahydroquinoline ring can serve as a core structure that can be modified through various chemical transformations to create new analogs with enhanced binding affinity and selectivity. For instance, functional groups such as hydroxyls, amines, or carboxylic acids can be introduced at different positions of the tetrahydroquinoline ring or the ethanol side chain to modulate interactions with biological targets.
Recent studies have highlighted the importance of stereochemistry in drug design. The (R)-configuration at the 1-position of (1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol plays a crucial role in determining its biological activity. Enantiomeric excess and stereochemical purity are critical factors that influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Therefore, synthetic methods that ensure high enantiomeric purity are essential for producing effective pharmaceutical agents.
The synthesis of (1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions to form the tetrahydroquinoline ring followed by functional group interconversions to introduce the ethanol moiety. Advances in catalytic methods and asymmetric synthesis have made it possible to produce enantiomerically pure compounds more efficiently than ever before.
In addition to its synthetic utility, (1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol has shown promise in preclinical studies as a potential lead compound for drug development. Its structural features suggest that it may interact with enzymes or receptors involved in disease pathways. For example, derivatives of tetrahydroquinoline have been investigated for their ability to modulate neurotransmitter systems or inhibit key enzymes in metabolic pathways. Further research is needed to fully elucidate its biological profile and therapeutic potential.
The growing body of literature on tetrahydroquinoline derivatives underscores their significance as pharmacological tools. Researchers are exploring various modifications to optimize potency and selectivity while minimizing side effects. The flexibility of the tetrahydroquinoline scaffold allows for the creation of diverse molecular architectures that can be tailored to specific therapeutic needs.
The development of novel synthetic methodologies is also a key focus in this area. Efficient and scalable synthetic routes are essential for producing sufficient quantities of compounds for preclinical testing and eventual clinical use. Innovations in green chemistry and flow synthesis are contributing to more sustainable and cost-effective production processes.
In conclusion,(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol(CAS No. 2387569-40-4) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and stereochemical configuration make it a valuable building block for developing new therapeutic agents. As research continues to uncover new applications for tetrahydroquinoline derivatives,(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol is poised to play an important role in future drug discovery efforts.
2387569-40-4 ((1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol) Related Products
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
